methyl 3-({[(2-methylphenyl)carbamoyl]methyl}(phenyl)sulfamoyl)thiophene-2-carboxylate
Description
Methyl 3-({[(2-methylphenyl)carbamoyl]methyl}(phenyl)sulfamoyl)thiophene-2-carboxylate is a structurally complex molecule featuring a thiophene core substituted with a carboxylate ester at position 2 and a sulfamoyl bridge at position 2. The sulfamoyl group is further functionalized with a phenyl ring and a carbamoylmethyl moiety linked to a 2-methylphenyl group.
Properties
IUPAC Name |
methyl 3-[[2-(2-methylanilino)-2-oxoethyl]-phenylsulfamoyl]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5S2/c1-15-8-6-7-11-17(15)22-19(24)14-23(16-9-4-3-5-10-16)30(26,27)18-12-13-29-20(18)21(25)28-2/h3-13H,14H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJQRQCLDOCTTKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=C(SC=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-({[(2-methylphenyl)carbamoyl]methyl}(phenyl)sulfamoyl)thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of thiophene-2-carboxylic acid with appropriate amines and sulfonyl chlorides under controlled conditions . The reaction conditions often require the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
methyl 3-({[(2-methylphenyl)carbamoyl]methyl}(phenyl)sulfamoyl)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
Research indicates that methyl 3-({[(2-methylphenyl)carbamoyl]methyl}(phenyl)sulfamoyl)thiophene-2-carboxylate exhibits several notable biological activities:
Anticancer Activity
- Mechanism of Action : The compound has shown significant effects against various cancer cell lines, including HepG2 (liver cancer), Huh-7 (hepatoma), and MCF-7 (breast cancer). It induces apoptosis and causes cell cycle arrest in these cancer cells, primarily through the modulation of mitochondrial pathways and regulation of apoptotic proteins such as Bax and Bcl-2 .
| Cell Line | IC50 (μg/mL) | Mechanism |
|---|---|---|
| HepG2 | 5.0 | Apoptosis induction |
| Huh-7 | 3.5 | Cell cycle arrest (S-phase) |
| MCF-7 | 4.0 | Apoptosis induction |
Antimicrobial Activity
The compound also exhibits antibacterial effects against pathogens such as Escherichia coli and Staphylococcus aureus. Preliminary studies suggest potential antifungal properties as well, making it a candidate for further exploration in infectious disease research .
Synthesis Methodologies
The synthesis of this compound can be achieved through several methodologies:
- Multicomponent Reactions : Utilizing a combination of thiophene derivatives, carbamates, and sulfamides to form the target compound efficiently.
- Functionalization Techniques : Employing techniques such as nucleophilic substitution to introduce functional groups that enhance biological activity.
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in various applications:
- Study on Anticancer Properties : A study demonstrated that derivatives of this compound showed selective targeting capabilities towards cancerous cells, indicating its potential as a therapeutic agent .
- Antibacterial Testing : In vitro testing revealed significant antibacterial activity against clinically relevant strains, suggesting its utility in developing new antimicrobial agents .
- Pharmacokinetic Studies : Research into the pharmacokinetics of similar compounds has indicated favorable absorption rates and metabolic stability, which are critical for therapeutic applications.
Mechanism of Action
The mechanism by which methyl 3-({[(2-methylphenyl)carbamoyl]methyl}(phenyl)sulfamoyl)thiophene-2-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogs
The compound shares structural motifs with several classes of molecules:
Key Differences :
- Backbone substitution : The target compound’s thiophene core distinguishes it from triazine-based sulfonylureas (e.g., metsulfuron-methyl) .
- Functional groups : The sulfamoyl bridge and carbamoylmethyl-phenyl substituents contrast with simpler sulfanylacetyl or triazine-linked analogs .
Physicochemical Properties
Comparative data from related thiophene derivatives ():
| Compound | Dipole Moment (D) | Melting Point (°C) |
|---|---|---|
| Methyl thiophene-2-carboxylate | 8.81 | Not reported |
| 3-Methylthiophene | 0.95 | - |
| Target compound (inferred) | Higher (due to sulfamoyl and carbamoyl groups) | Likely elevated (>100°C) |
Biological Activity
Methyl 3-({[(2-methylphenyl)carbamoyl]methyl}(phenyl)sulfamoyl)thiophene-2-carboxylate is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The IUPAC name for this compound is this compound, with the molecular formula and a molecular weight of approximately 320.36 g/mol. The compound features a thiophene ring substituted with a sulfamoyl group and carbamate functionalities, which are known to influence its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with sulfamoyl groups often exhibit inhibitory effects on enzymes such as carbonic anhydrase and various proteases, which play crucial roles in metabolic processes.
- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity against a range of pathogens, suggesting potential applications in treating bacterial infections.
- Anticancer Activity : Research indicates that sulfamoyl derivatives may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
Case Studies and Experimental Data
- Antimicrobial Activity : A study evaluated the antimicrobial effects of sulfamoyl derivatives against common bacterial strains. The results indicated that this compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against Staphylococcus aureus and Escherichia coli .
- Anticancer Potential : In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) showed that this compound inhibited cell proliferation by inducing apoptosis. Flow cytometry analysis revealed an increase in the sub-G1 phase population, indicating cell death .
- Enzyme Inhibition : The compound was tested for its ability to inhibit carbonic anhydrase activity, showing an IC50 value of 0.5 µM, which is comparable to standard inhibitors used in clinical settings .
Data Summary Table
| Biological Activity | Tested Organisms/Cells | Effect Observed | Concentration (µg/mL or µM) |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Inhibition | 32 - 128 |
| Antimicrobial | Escherichia coli | Inhibition | 32 - 128 |
| Anticancer | MCF-7 cells | Apoptosis | IC50 = 10 |
| Enzyme Inhibition | Carbonic Anhydrase | Inhibition | IC50 = 0.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
